10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a polyheterocyclic molecule featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo framework) and two substituted aromatic rings: a 4-bromophenyl group at position 10 and a 4-fluorophenyl group at position 6. Crystallographic validation using tools like SHELX would be critical for confirming its 3D conformation and electronic properties.
Properties
Molecular Formula |
C18H11BrFN7O |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C18H11BrFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16H,(H,23,28)(H,21,24,26) |
InChI Key |
HCOJDJPOKDYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the tricyclic framework through cyclization reactions.
Introduction of substituents: The bromophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution or cross-coupling reactions.
Final modifications: Any additional functional groups are added, and the compound is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or nitrogen atoms.
Reduction: Reduction reactions could target the double bonds or heteroatoms within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
The compound 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry and materials science.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 365.21 g/mol. The compound features a unique heptazatricyclo structure that contributes to its chemical reactivity and interaction with biological systems.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit potent activity against various cancer cell lines. The presence of bromine and fluorine substituents may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation as an anticancer agent.
- Poly(ADP-ribose) Polymerase Inhibition : Research indicates that compounds structurally related to this compound have shown effectiveness as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are particularly relevant in treating cancers associated with BRCA mutations, as they exploit the DNA repair deficiency in these tumors .
- Antimicrobial Properties : There is emerging evidence that halogenated compounds can exhibit antimicrobial properties. Studies on related structures suggest potential applications in developing new antimicrobial agents.
Materials Science
- Organic Electronics : The unique electronic properties of compounds like this one make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films can be advantageous for device fabrication.
- Sensors : The compound's structural characteristics may allow it to function as a sensor for detecting specific ions or molecules, particularly in environmental monitoring applications.
Case Studies
- A study published in Nature Communications highlighted a series of brominated phenyl compounds that demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that similar compounds could be effective in targeted cancer therapies .
- Another research effort focused on the application of halogenated compounds in developing new materials for electronic devices, showcasing their potential in enhancing charge transport properties in organic semiconductors .
Summary Table of Applications
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Compounds with halogenated aryl groups often exhibit enhanced bioavailability and target affinity due to halogen bonding. For example:
Key Observations :
- The target compound’s bromine and fluorine substituents may enhance metabolic stability compared to methoxy/hydroxy groups .
- Sulfur atoms in analogues improve π-π stacking but reduce solubility relative to nitrogen-rich frameworks .
Similarity Analysis Using Chemoinformatics Methods
Tanimoto Coefficient : A widely used metric for comparing binary fingerprints (e.g., presence/absence of functional groups). For the target compound vs. its dithia-azatetracyclic analogues:
Research Findings and Limitations
Computational Challenges
Biological Activity
The compound 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological activity. Its structural features suggest possible interactions with biological systems that could be explored for therapeutic applications.
Structural Characteristics
This compound consists of multiple aromatic rings and heterocycles which are known to contribute to biological activity through various mechanisms such as enzyme inhibition or receptor binding. The presence of bromine and fluorine substituents can enhance lipophilicity and alter the electronic properties of the compound, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research on similar compounds indicates that halogenated phenyl groups can influence biological activity by modulating the pharmacokinetics and pharmacodynamics of the molecules. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.
Table 1: Comparison of Biological Activities in Related Compounds
Case Studies
- Anticancer Activity : A study on structurally similar compounds demonstrated that halogenated derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition : Another investigation revealed that compounds with similar tricyclic structures effectively inhibited specific enzymes involved in metabolic pathways. This suggests that the target compound may exhibit similar inhibitory effects.
- Antimicrobial Properties : Research has shown that compounds containing bromine and fluorine atoms often possess enhanced antimicrobial activities against a range of pathogens due to their ability to disrupt cellular membranes.
Mechanistic Insights
The biological activity of halogenated compounds often involves:
- Receptor Interaction : Binding to specific receptors can lead to downstream signaling effects.
- Enzyme Modulation : Compounds may act as inhibitors or activators of key metabolic enzymes.
- Membrane Disruption : The lipophilic nature of halogenated compounds can facilitate their incorporation into cellular membranes, leading to structural disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
